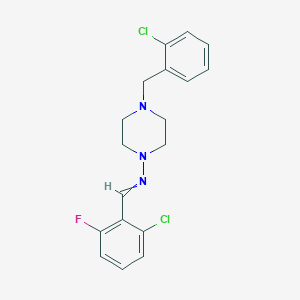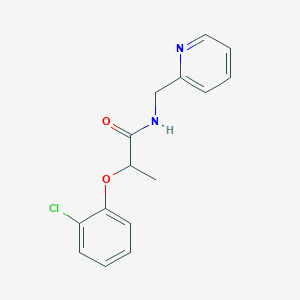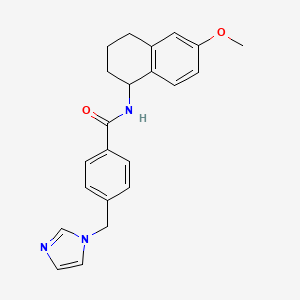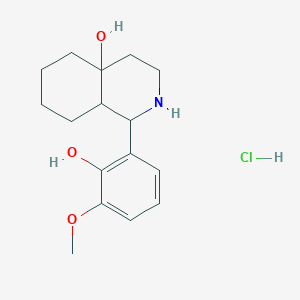
4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine, also known as CFZ533, is a small molecule drug that has been developed for the treatment of various autoimmune and inflammatory diseases. It is a potent and selective inhibitor of a protein called interleukin-6 receptor (IL-6R), which is known to play a crucial role in the pathogenesis of these diseases.
作用机制
4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine selectively binds to the IL-6R and prevents the interaction of IL-6 with its receptor. IL-6 is a cytokine that is produced by various cells in the body, including immune cells, and is known to play a critical role in the inflammatory response. By inhibiting IL-6 signaling, 4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in the inflammatory response.
Biochemical and Physiological Effects:
4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine has been shown to effectively reduce the levels of various pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and MCP-1, in both in vitro and in vivo models. Additionally, 4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine has been shown to reduce the infiltration of immune cells into the inflamed tissues, leading to a decrease in disease severity. In preclinical studies, 4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine has also been shown to have a favorable safety profile, with no significant adverse effects observed.
实验室实验的优点和局限性
One of the main advantages of 4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine is its high selectivity for IL-6R, which reduces the risk of off-target effects. Additionally, 4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine has a favorable pharmacokinetic profile, with a long half-life and low clearance rate, which allows for less frequent dosing. However, one of the limitations of 4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine is its relatively low solubility in water, which can make it challenging to formulate for in vivo studies.
未来方向
4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various autoimmune and inflammatory diseases. However, there are several future directions that can be explored to further enhance the efficacy and safety of 4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine. These include the development of more efficient synthesis methods, the optimization of the pharmacokinetic profile, and the exploration of combination therapies with other immunomodulatory agents. Additionally, further studies are needed to evaluate the long-term safety and efficacy of 4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine in humans.
合成方法
The synthesis of 4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine involves several steps, starting from the reaction of 2-chlorobenzylamine with 2-chloro-6-fluorobenzaldehyde to form an imine intermediate. This intermediate is then reacted with piperazine to obtain the final product, 4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine. The overall yield of this synthesis method is around 30%.
科学研究应用
4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. Several preclinical studies have shown that 4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine can effectively inhibit the IL-6R signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines and chemokines. This, in turn, results in a decrease in the inflammatory response and disease severity.
属性
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FN3/c19-16-5-2-1-4-14(16)13-23-8-10-24(11-9-23)22-12-15-17(20)6-3-7-18(15)21/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFNGNVLNADUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-3H-pyrimido[4',5':3,4]pyrazolo[1,5-a]benzimidazol-4(5H)-one](/img/structure/B6044744.png)


![ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate](/img/structure/B6044766.png)
![2-(1-(4-ethoxybenzyl)-4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6044771.png)
![methyl 4-[4-({2-[2-(4-hydroxyphenyl)ethyl]-1-piperidinyl}methyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B6044777.png)
![4-[(3-chlorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6044784.png)


![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6044816.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044830.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide](/img/structure/B6044839.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B6044840.png)